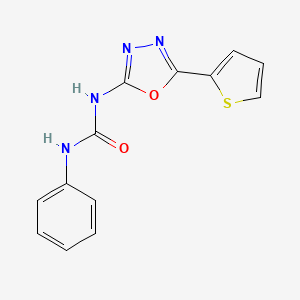
1-Phenyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by IR, 1H-NMR, and HRMS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives .Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of derivatives of the mentioned compound is in the treatment of chronic myeloid leukemia (CML). A study by (Weiwei Li et al., 2019) synthesized a series of derivatives that showed potent activity against the human CML cell line K562. These compounds, particularly one with minimal cellular toxicity, demonstrated significant apoptosis induction in CML cells by targeting the PI3K/Akt signaling pathway.
Synthetic Methodologies
Another application is in the synthesis of urea derivatives. (Kejian Li and Wenbin Chen, 2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This method offers advantages in terms of reaction time and yield, highlighting the compound's role in facilitating the development of new chemical entities.
Plant Biology
In plant biology, urea derivatives, including those related to the compound of interest, have shown cytokinin-like activity. (A. Ricci and C. Bertoletti, 2009) discussed how these compounds act as positive regulators of cell division and differentiation, surpassing the activity of traditional cytokinins. This makes them valuable tools for in vitro plant morphogenesis studies.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of derivatives have also been explored. For example, (A. Mishra et al., 2000) studied the fungitoxic action of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives against various fungi, comparing their efficacy with commercial fungicides. These findings could contribute to the development of new antifungal agents.
Material Science
In the field of material science, (L. Naik et al., 2019) investigated the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives. These studies indicate that such compounds could play an important role in the development of photonic, sensor, and optoelectronic devices.
Propiedades
IUPAC Name |
1-phenyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(14-9-5-2-1-3-6-9)15-13-17-16-11(19-13)10-7-4-8-20-10/h1-8H,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFHDGFXACOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
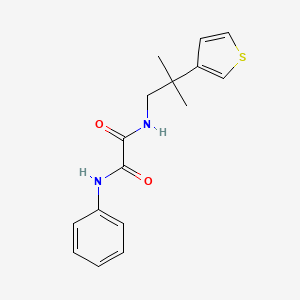
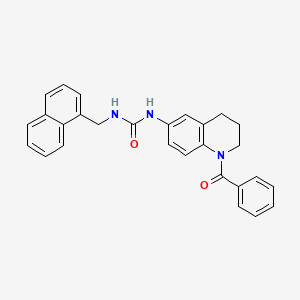
![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone](/img/structure/B2826453.png)
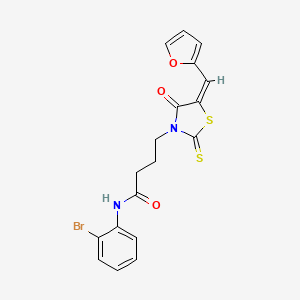
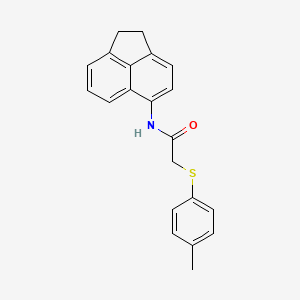
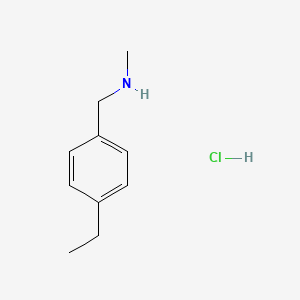
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)
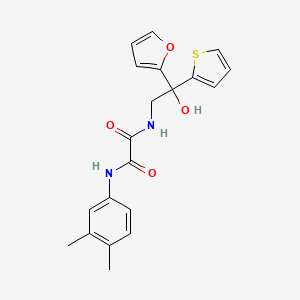
![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)


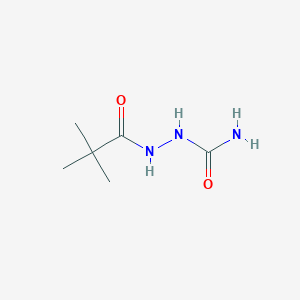
![1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2826470.png)
